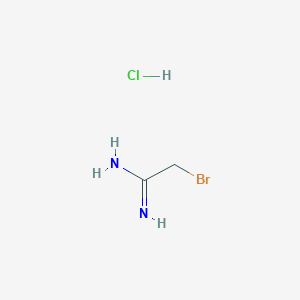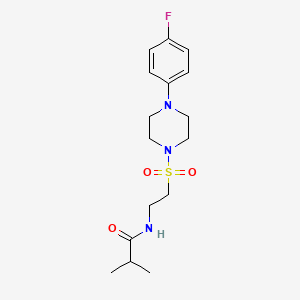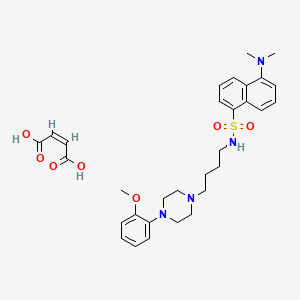
Cortexolonmaleat
Übersicht
Beschreibung
ST 148 ist eine neuartige niedermolekulare Verbindung, die für ihre potente inhibitorische Wirkung gegen alle vier Serotypen des Dengue-Virus bekannt ist. Es hat eine signifikante Wirksamkeit gezeigt, die Virämie und die Viruslast in lebenswichtigen Organen in nicht tödlichen AG129-Maus-Dengue-Virusinfektionsmodellen zu reduzieren . Die Resistenz der Verbindung ist mit dem Kapsidgen des Dengue-Virus assoziiert, und sie interagiert direkt mit dem Kapsidprotein, wodurch einzigartige Schritte des viralen Replikationszyklus inhibiert werden .
Wissenschaftliche Forschungsanwendungen
ST 148 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Wechselwirkungen zwischen kleinen Molekülen und viralen Proteinen zu untersuchen.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf die Virusreplikation und sein Potenzial als antivirales Mittel.
Medizin: Erforscht hinsichtlich seines therapeutischen Potenzials bei der Behandlung von Dengue-Virusinfektionen.
Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und als Referenzverbindung in der pharmazeutischen Forschung eingesetzt .
Wirkmechanismus
ST 148 übt seine Wirkung aus, indem es direkt mit dem Kapsidprotein des Dengue-Virus interagiert. Diese Interaktion stört die Montage und Demontage der viralen Nukleokapside, wahrscheinlich durch Induktion von struktureller Steifigkeit. Die antivirale Aktivität der Verbindung wird angenommen, dass sie während der post-entry-Stadien des viralen Replikationszyklus auftritt und einen oder mehrere einzigartige Schritte des Zyklus inhibiert .
Wirkmechanismus
Target of Action
Cortexolone maleate, also known as clascoterone, primarily targets the androgen receptors in the body . These receptors are expressed throughout the skin, including in sebaceous glands, sebocytes, and dermal papilla cells . By acting as an antagonist at these androgen receptors, cortexolone maleate can block the effects of androgens that contribute to the development of androgen-dependent conditions .
Mode of Action
Cortexolone maleate interacts with its targets by competing with androgens, such as dihydrotestosterone (DHT), for binding to androgen receptors . This competition inhibits the downstream signalling pathways of androgen receptor-regulated gene transcription in sebaceous glands and dermal papilla cells . As a result, cortexolone maleate can attenuate the signalling necessary for the pathogenesis of conditions like acne and alopecia .
Biochemical Pathways
The primary biochemical pathway affected by cortexolone maleate is the androgen receptor signalling cascade . By blocking this pathway, cortexolone maleate can reduce sebaceous gland proliferation, excess sebum production, and inflammatory pathways . These changes can help alleviate the symptoms of androgen-dependent skin disorders .
Pharmacokinetics
The pharmacokinetics of cortexolone maleate, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, play a crucial role in its bioavailability . Cortexolone maleate is topically applied, and it is believed to have selective activity at the site of application . It is metabolized into cortexolone, an inactive metabolite . More detailed information about the ADME properties of cortexolone maleate is still under investigation.
Result of Action
The molecular and cellular effects of cortexolone maleate’s action primarily involve the inhibition of androgen-regulated lipid and inflammatory cytokine production . This inhibition can reduce sebum production and inflammation, thereby alleviating the symptoms of androgen-dependent skin disorders .
Biochemische Analyse
Biochemical Properties
Cortexolone maleate binds to androgen receptors with high affinity . It competes with androgens such as dihydrotestosterone (DHT) for binding to androgen receptors . This interaction inhibits the downstream signaling pathways of androgen receptor-regulated gene transcription in sebaceous glands and dermal papilla cells , which are responsible for acne pathogenesis .
Cellular Effects
Cortexolone maleate has been shown to have an anti-proliferative effect on small cell lung carcinoma . It also blocks the effects of testosterone and DHT, which contribute to the development of androgen-dependent conditions such as acne and alopecia . In vitro, the antiandrogenic effects of cortexolone maleate in human primary sebocytes occurred in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of action of cortexolone maleate involves competing with DHT for binding to androgen receptors in the sebaceous gland and hair follicles . This competition attenuates the signaling necessary for acne pathogenesis, such as sebaceous gland proliferation, excess sebum production, and inflammatory pathways .
Dosage Effects in Animal Models
The effects of cortexolone maleate at different dosages in animal models have not been extensively studied. Animal models play a crucial role in advancing biomedical research, especially in the field of drug discovery .
Metabolic Pathways
Cortexolone maleate is a metabolic intermediate within the glucocorticoid pathway, leading to cortisol . It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase .
Transport and Distribution
It is known that cortexolone maleate is 84% to 89% bound to plasma proteins in vitro, regardless of drug concentrations .
Subcellular Localization
Understanding the subcellular localization of a compound is crucial for elucidating its activity or function .
Vorbereitungsmethoden
Der Syntheseweg für ST 148 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen zur Bildung des Endprodukts. Die spezifischen Reaktionsbedingungen und industriellen Produktionsmethoden sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung unter Verwendung standardmäßiger organischer Synthesetechniken synthetisiert wird und eine sorgfältige Kontrolle der Reaktionsparameter erfordert, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
ST 148 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: ST 148 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere Atome oder Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel sowie verschiedene Nucleophile und Elektrophile. .
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;5-(dimethylamino)-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O3S.C4H4O4/c1-29(2)24-13-8-11-23-22(24)10-9-15-27(23)35(32,33)28-16-6-7-17-30-18-20-31(21-19-30)25-12-4-5-14-26(25)34-3;5-3(6)1-2-4(7)8/h4-5,8-15,28H,6-7,16-21H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWGXMJVHMDGSA-BTJKTKAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCN3CCN(CC3)C4=CC=CC=C4OC.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCN3CCN(CC3)C4=CC=CC=C4OC.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017423 | |
| Record name | N-(4-[4-(2-Methoxyphenyl)-piperazin-1-yl]-butyl-5-(dimethylamino)-naphthalene-1-sulfonamide maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390803-40-4 | |
| Record name | N-(4-[4-(2-Methoxyphenyl)-piperazin-1-yl]-butyl-5-(dimethylamino)-naphthalene-1-sulfonamide maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


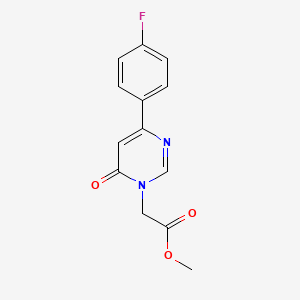
![N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2594154.png)
![3-[(4-Chlorophenyl)methoxy]-2-methylquinoline](/img/structure/B2594156.png)
![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2594157.png)
![2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2594158.png)
![2-{[1,1'-biphenyl]-4-yl}-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2594159.png)
![N-(4-methylidenecyclohexyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2594161.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2594164.png)
![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2594165.png)
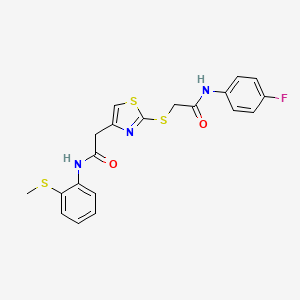
![Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2594169.png)
